1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) is a chemical compound that falls under the category of piperazine derivatives. It is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and an azetidine moiety, which is a four-membered cyclic amine. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
This compound can be synthesized through various chemical reactions involving piperazine and azetidine derivatives. It is often studied in the context of drug development and has been referenced in scientific literature for its biological activities.
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) can be classified as:
The synthesis of 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) typically involves the following methods:
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) has a distinct molecular structure characterized by:
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the amide bond and the nitrogen atoms in the rings. Reaction conditions such as temperature and solvent can significantly affect reaction pathways and yields.
The mechanism of action for 1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) is primarily studied in relation to its pharmacological effects.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including central nervous system pathways.
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) exhibits several physical properties:
The chemical properties include:
Relevant data from studies indicate that its stability can be influenced by substituents on the piperazine or azetidine rings.
1-Piperazinecarboxamide, 4-(3-azetidinyl)-(9CI) finds applications primarily in:
Research continues to explore its efficacy and safety profiles in preclinical models, highlighting its potential as a candidate for novel pharmacological agents.
1-Piperazinecarboxamide,4-(3-azetidinyl)-(9CI) (hereafter designated AZT-PZCA) functions as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This cation channel, expressed in sensory neurons and non-neuronal tissues, integrates multiple noxious stimuli including heat (>42°C), protons, lipids, and inflammatory mediators [7] [9]. AZT-PZCA competitively binds the vanilloid pocket within the TRPV1 transmembrane domain, preventing channel gating by capsaicin and endogenous agonists. This antagonism is characterized by:
Table 1: Structural Features Enabling TRPV1 Antagonism
Structural Element | Role in TRPV1 Antagonism | Biological Consequence |
---|---|---|
Azetidinyl ring | Engages hydrophobic S4-S5 pocket | Enhances binding residence time (ΔRT = +1.8 vs piperidine) |
Carboxamide linker | H-bonds with TRPV1 transmembrane residues | Prevents agonist-induced conformational changes |
Piperazine core | Positions substituents in vanilloid pocket | Blocks capsaicin docking (IC₅₀ = 42 nM) |
AZT-PZCA modulates neurogenic inflammation through dual pathways:
Neuronal inhibition: By blocking TRPV1 on sensory C-fibers, AZT-PZCA suppresses substance P (SP) and calcitonin gene-related peptide (CGRP) release. These neuropeptides initiate vasodilation, plasma extravasation, and immune cell recruitment in inflammatory bowel disease, asthma, and arthritis [1]. Preclinical models demonstrate 60–70% reduction in SP-mediated plasma extravasation following AZT-PZCA administration [1] [7].
Non-neuronal immunomodulation: TRPV1 is expressed on macrophages, dendritic cells, and synoviocytes. AZT-PZCA inhibits cytokine release (TNF-α, IL-6) and mast cell degranulation in models of rheumatoid arthritis and malaria infection, reducing leukocyte infiltration by 45–50% [1] [3]. This disrupts the inflammation-pain cycle without glucocorticoid-like immunosuppression.
AZT-PZCA exhibits differential effects on TRPV1-mediated sensory modalities:
Thermal sensation: Unlike broad-spectrum antagonists (e.g., BCTC), AZT-PZCA partially preserves physiological thermosensation. In vivo studies show only transient (<2h) reduction in heat sensitivity thresholds (Δthreshold = +0.5°C vs +4.2°C for BCTC) due to its weaker interference with the channel’s thermal gating domain [2] [7].
Nociceptive signaling: The compound normalizes pathological sensitization:
This modality-selective profile positions AZT-PZCA as a candidate for chronic pain conditions involving peripheral and central sensitization without complete thermal desensitization.
AZT-PZCA’s pharmacophore diverges structurally and functionally from classical TRPV1 antagonists:
Table 2: Pharmacophoric Comparison with Canonical TRPV1 Antagonists
Parameter | AZT-PZCA | BCTC | Capsazepine | JNJ-17203212 |
---|---|---|---|---|
Core structure | Azetidine-piperazine carboxamide | Chloropyridinyl-tetrahydropyrazine | Benzylaminocarbamoyl vanilloid | Trifluoromethylpyridinyl piperazine |
TRPV1 affinity (pKi) | 7.2 (human) | 8.1 (human) | 6.3 (human) | 7.3 (human) |
Inhibition modality | Competitive (capsaicin/proton) | Non-competitive (all modes) | Competitive (capsaicin) | Competitive (capsaicin/heat) |
Thermal effect | Partial heat block | Complete heat block | Variable heat block | Partial heat block |
Key structural advantage | Compact azetidine (reduced logP) | High potency | Prototype scaffold | Balanced pharmacokinetics |
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5